molecular formula C18H27NO7S B600043 (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate CAS No. 159877-09-5

(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate

Cat. No.: B600043
CAS No.: 159877-09-5
M. Wt: 401.474
InChI Key: RTLIQGGSCSOEPF-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate is a complex organic compound often used in synthetic chemistry It is characterized by its tert-butyl ester, benzyloxycarbonyl (Cbz) protected amine, and methylsulfonyl ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate typically involves multiple steps:

    Protection of the amine group: The amine group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.

    Formation of the tert-butyl ester: The carboxylic acid is esterified using tert-butyl alcohol and a strong acid catalyst like sulfuric acid.

    Introduction of the methylsulfonyl group: The hydroxyl group is converted to a methylsulfonyl ester using methanesulfonyl chloride (MsCl) and a base such as pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The methylsulfonyl ester can be displaced by nucleophiles such as amines or thiols.

    Hydrogenation: The benzyloxycarbonyl group can be removed via catalytic hydrogenation.

    Hydrolysis: The tert-butyl ester can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.

    Hydrogenation: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Nucleophilic substitution: Formation of substituted amines or thiols.

    Hydrogenation: Formation of the free amine.

    Hydrolysis: Formation of the free carboxylic acid.

Scientific Research Applications

(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of peptide-based drugs.

    Organic Synthesis: Serves as a building block for more complex molecules.

    Biological Studies: Utilized in the study of enzyme inhibitors and receptor ligands.

    Industrial Applications: Employed in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate depends on its application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The molecular targets and pathways involved vary but often include enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-hydroxy-pentanoate: Lacks the methylsulfonyl ester group.

    (S)-tert-Butyl 2-amino-5-((methylsulfonyl)oxy)pentanoate: Lacks the benzyloxycarbonyl protection.

    (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-chloropentanoate: Contains a chlorine atom instead of the methylsulfonyl ester.

Uniqueness

(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate is unique due to its combination of protective groups and functional moieties, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

tert-butyl (2S)-5-methylsulfonyloxy-2-(phenylmethoxycarbonylamino)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO7S/c1-18(2,3)26-16(20)15(11-8-12-25-27(4,22)23)19-17(21)24-13-14-9-6-5-7-10-14/h5-7,9-10,15H,8,11-13H2,1-4H3,(H,19,21)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLIQGGSCSOEPF-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCCOS(=O)(=O)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCCOS(=O)(=O)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678780
Record name tert-Butyl N-[(benzyloxy)carbonyl]-5-[(methanesulfonyl)oxy]-L-norvalinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159877-09-5
Record name tert-Butyl N-[(benzyloxy)carbonyl]-5-[(methanesulfonyl)oxy]-L-norvalinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.